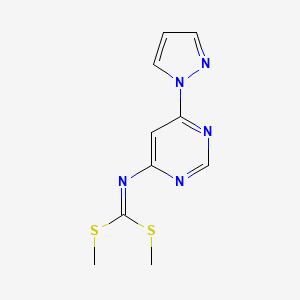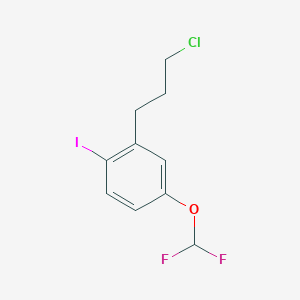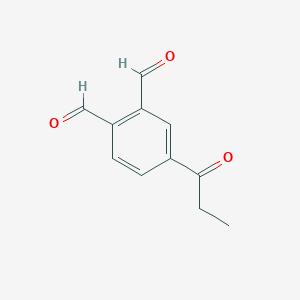
2-((2R,3S)-5-chloro-3,5-dihydroxy-3-(2-methylbenzoyl)tetrahydrofuran-2-yl)-2-hydroxy-1-(o-tolyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose is an organic compound with the molecular formula C21H21ClO5 and a molecular weight of 388.84 g/mol . This compound is a white to light grey crystalline solid with low solubility in acetonitrile, chloroform, dichloromethane, and DMSO . It is primarily used as a versatile carbohydrate derivative for the preparation of 2-deoxynucleosides .
Méthodes De Préparation
The synthesis of 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose typically involves the following steps :
Starting Material: The process begins with 2-deoxy-D-ribofuranose.
Protection: The hydroxyl groups at positions 3 and 5 are protected by reacting with p-toluoyl chloride in the presence of a base, such as pyridine, to form the corresponding di-O-toluoyl derivative.
Chlorination: The protected ribofuranose is then treated with thionyl chloride or another chlorinating agent to introduce the chlorine atom at position 1, resulting in the formation of 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose undergoes various chemical reactions, including :
Substitution Reactions: The chlorine atom at position 1 can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the toluoyl protecting groups, yielding 2-deoxy-D-ribofuranose derivatives.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions to modify the functional groups.
Common reagents used in these reactions include bases like pyridine, chlorinating agents like thionyl chloride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose has several scientific research applications :
Chemistry: It is used as a precursor for the synthesis of unnatural β-D-ribofuranosyl-containing nucleosides and nucleotides.
Biology: The compound is employed in the study of nucleoside analogs and carbohydrate-based entities.
Medicine: It plays a role in the synthesis of diverse pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is utilized in the production of nucleoside derivatives for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose involves its role as a precursor in the synthesis of nucleoside analogs . These analogs can inhibit enzymes involved in DNA replication and repair, such as DNA polymerases and DNA methyltransferases. By incorporating into DNA, these analogs can disrupt normal cellular processes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose can be compared with other similar compounds, such as :
1-Chloro-3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose: Similar in structure but with different protecting groups.
1-Chloro-3,5-di-O-benzoyl-2-deoxy-D-ribofuranose: Uses benzoyl groups instead of toluoyl groups.
1-Chloro-3,5-di-O-acetyl-2-deoxy-D-ribofuranose: Uses acetyl groups for protection.
The uniqueness of 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose lies in its specific protecting groups, which can influence the reactivity and selectivity of subsequent chemical reactions.
Propriétés
Formule moléculaire |
C21H21ClO6 |
|---|---|
Poids moléculaire |
404.8 g/mol |
Nom IUPAC |
2-[(2R,3S)-5-chloro-3,5-dihydroxy-3-(2-methylbenzoyl)oxolan-2-yl]-2-hydroxy-1-(2-methylphenyl)ethanone |
InChI |
InChI=1S/C21H21ClO6/c1-12-7-3-5-9-14(12)16(23)17(24)19-20(26,11-21(22,27)28-19)18(25)15-10-6-4-8-13(15)2/h3-10,17,19,24,26-27H,11H2,1-2H3/t17?,19-,20-,21?/m1/s1 |
Clé InChI |
LUEQEPLOOLZFFL-ODKCFSPTSA-N |
SMILES isomérique |
CC1=CC=CC=C1C(=O)C([C@@H]2[C@@](CC(O2)(O)Cl)(C(=O)C3=CC=CC=C3C)O)O |
SMILES canonique |
CC1=CC=CC=C1C(=O)C(C2C(CC(O2)(O)Cl)(C(=O)C3=CC=CC=C3C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


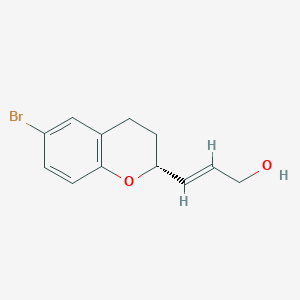
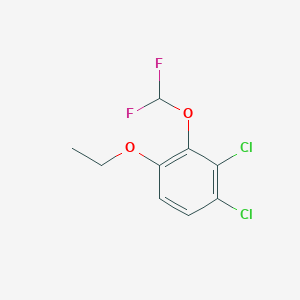
![[(5-Bromo-6-fluoropyridin-3-yl)methyl]holmium](/img/structure/B14045825.png)
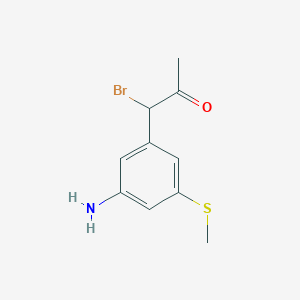
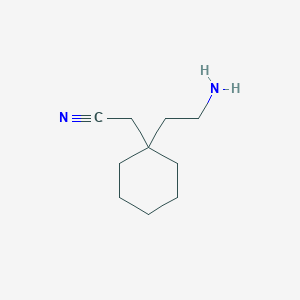
![(2R,3R,4S,5S,6R)-2-[4-[(1R,2S,4S,8S,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14045848.png)
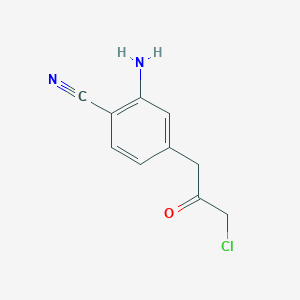
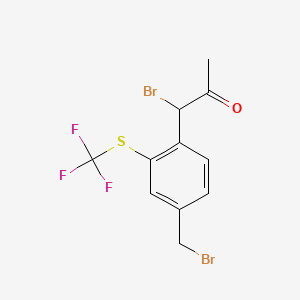
![(2R,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14045868.png)
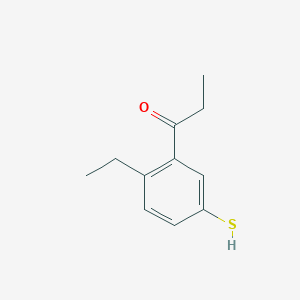
![tert-Butyl 4-amino-2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B14045888.png)
